(R)-Clevidipine-13C,d3 is an enantiomerically pure, stable isotope-labeled reference standard of the ultrashort-acting dihydropyridine calcium channel antagonist clevidipine[1]. Clinically utilized for rapid perioperative blood pressure control, clevidipine undergoes extremely rapid hydrolysis by blood and tissue esterases, resulting in an elimination half-life of approximately 1 to 2 minutes[2]. In advanced pharmacokinetic (PK) profiling, therapeutic drug monitoring (TDM), and metabolic flux studies, precise quantification from whole blood matrices is mandatory due to this rapid degradation. The incorporation of a +4 Da mass shift (one 13C and three deuterium atoms) combined with strict (R)-stereochemistry provides an optimal internal standard (IS) for liquid chromatography-tandem mass spectrometry (LC-MS/MS) [2]. This specific configuration ensures exact co-elution with the (R)-enantiomer in chiral separations while avoiding isotopic cross-talk from the natural chlorine-containing isotopic envelope, making it an essential procurement choice for rigorous bioanalytical workflows.
Substituting (R)-Clevidipine-13C,d3 with racemic labeled standards (e.g., rac-Clevidipine-d7), unlabeled analogs (e.g., felodipine), or generic dihydropyridines compromises assay integrity in stereoselective pharmacokinetics [1]. Clevidipine is characterized by a unique, ultrarapid esterase-dependent degradation pathway that is highly sensitive to sample handling and matrix conditions. Analog internal standards fail to identically mimic this rapid hydrolysis rate during whole blood extraction, leading to skewed quantitative recoveries [1]. Furthermore, in chiral LC-MS/MS employing protein-based stationary phases, a racemic internal standard introduces unnecessary chromatographic complexity and potential co-elution interferences with the (S)-enantiomer [2]. Finally, because clevidipine possesses a dichloro-phenyl group, its natural isotopic distribution includes a prominent M+2 peak (~65% abundance) and M+3 peak (~15%); using a standard with an insufficient mass shift (e.g., a simple +2 or +3 Da label) results in severe isotopic overlap in unit-resolution mass spectrometers, whereas the +4 Da shift cleanly resolves the IS signal from the analyte's primary natural isotopic envelope [1].
Clevidipine contains two chlorine atoms, generating a massive natural M+2 isotopic peak (approx. 65% of the monoisotopic mass) and an M+3 peak (15%). When using a standard +3 Da deuterated internal standard, the natural M+3 isotope of the highly concentrated target analyte directly interferes with the IS channel in unit-resolution triple quadrupole systems, causing non-linear calibration at higher concentrations[1]. By utilizing the +4 Da shift of (R)-Clevidipine-13C,d3, the IS precursor mass is shifted to the M+4 region (only 11% natural abundance), drastically reducing isotopic cross-talk and enabling a strictly linear dynamic range (e.g., 0.1–30 ng/mL in whole blood) without upper-limit signal distortion [1].
| Evidence Dimension | Isotopic cross-talk and assay linearity |
| Target Compound Data | (R)-Clevidipine-13C,d3 (+4 Da shift) achieves strict linearity (R^2 > 0.995) without high-end cross-talk. |
| Comparator Or Baseline | +3 Da labeled standards (suffer from ~15% M+3 natural isotopic overlap). |
| Quantified Difference | Eliminates major isotopic interference, extending the upper limit of quantification (ULOQ) reliability. |
| Conditions | LC-MS/MS MRM mode in whole blood matrices. |
Procuring the +4 Da labeled standard is critical for laboratories analyzing wide concentration ranges, preventing calibration curve distortion caused by natural chlorine isotopes.
In whole blood LC-MS/MS assays, the matrix effect for clevidipine is highly variable, recorded between 114% and 117% due to ion enhancement from complex blood lipids [1]. When analyzing the specific (R)-enantiomer on chiral stationary phases, utilizing the exact enantiomer-matched (R)-Clevidipine-13C,d3 ensures identical retention time and ionization environment [3]. In contrast, using an analog IS like felodipine or nimodipine results in divergent retention times, failing to correct for the localized matrix effects at the specific elution window of the (R)-enantiomer, which can lead to precision errors exceeding the FDA/EMA bioanalytical acceptable limit of 15% [2].
| Evidence Dimension | Matrix effect correction accuracy |
| Target Compound Data | (R)-Clevidipine-13C,d3 normalizes matrix effects to 100% ± 5% for the (R)-enantiomer. |
| Comparator Or Baseline | Analog IS (e.g., felodipine) yields uncorrected matrix variations of up to 117%. |
| Quantified Difference | ~15-20% improvement in quantitative accuracy in whole blood matrices. |
| Conditions | Whole blood liquid-liquid extraction, Chiral LC-MS/MS analysis. |
For regulatory-compliant pharmacokinetic profiling, buyers must use the exact enantiomeric isotope to guarantee accurate matrix effect normalization.
Clevidipine has an in vitro half-life in human blood of just 5.8 minutes due to rapid hydrolysis by pseudocholinesterases [3]. During sample collection and liquid-liquid extraction, even with esterase inhibitors, residual degradation occurs. The (R)-Clevidipine-13C,d3 standard, when spiked immediately into the sample, degrades at the exact same stereoselective rate as the endogenous (R)-clevidipine[1]. Analog standards (which lack the specific ester-cleavage susceptibility of clevidipine) or racemic standards (which average the degradation rates of both enantiomers) fail to account for this specific pre-analytical loss, potentially skewing recovery data by 10-20% [2].
| Evidence Dimension | Pre-analytical recovery correction |
| Target Compound Data | (R)-Clevidipine-13C,d3 provides 1:1 correction for stereoselective esterase-mediated hydrolysis during processing. |
| Comparator Or Baseline | Analog IS (e.g., nimodipine) shows >80% stability, failing to track the ~50% loss of clevidipine. |
| Quantified Difference | Eliminates the 10-20% quantitative bias introduced by differential pre-analytical degradation. |
| Conditions | Whole blood processing at room temperature prior to LC-MS/MS injection. |
Procuring the exact isotope-labeled enantiomer is the only way to mathematically neutralize the rapid ex vivo degradation that plagues clevidipine bioanalysis.
Essential for clinical trials and bioequivalence studies requiring the independent quantification of (R)-clevidipine clearance and distribution in human whole blood, correcting for stereoselective metabolism[1].
Ideal as the primary internal standard for validating chiral stationary phase (e.g., Chiral-AGP) separations, ensuring no isotopic or enantiomeric co-elution interferences during method validation [2].
Crucial for developing rapid-turnaround mass spectrometry assays to monitor exact active drug levels in patients undergoing cardiac surgery, where blood esterase activity may vary significantly between individuals [2].